Octyl azide

Catalog No.
S663790
CAS No.
7438-05-3
M.F
C8H17N3
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl azide

CAS Number

7438-05-3

Product Name

Octyl azide

IUPAC Name

1-azidooctane

Molecular Formula

C8H17N3

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3

InChI Key

RXAHCVNYRABXLO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCCCCCCN=[N+]=[N-]

The exact mass of the compound 1-Azidooctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85002. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octyl azide (1-azidooctane) is a linear, aliphatic azide featuring an eight-carbon alkyl chain terminating in a highly reactive azide group. As a primary reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), it is utilized extensively in bioconjugation, surface modification, and materials science [1]. Operating as a stable, low-viscosity liquid at room temperature, it provides a well-defined hydrophobic spacer [2]. For procurement and process scale-up, octyl azide represents a critical middle-ground aliphatic linker, balancing the high reactivity of the azide moiety with the stabilizing, lipophilic properties of an intermediate-length hydrocarbon chain.

Substituting octyl azide with shorter or longer aliphatic azides introduces severe safety and processability compromises. Short-chain analogs (C3–C5) possess dangerously high vapor pressures and violate fundamental thermodynamic safety thresholds (such as the 'Rule of Six'), making them shock-sensitive and prone to explosive decomposition during isolation[1]. Conversely, longer-chain substitutes like dodecyl azide (C12) or octadecyl azide (C18) exhibit significantly higher viscosities and boiling points, severely complicating the removal of unreacted precursors from final click-chemistry products [2]. Octyl azide provides the exact stoichiometric stability and low-viscosity handling required for reproducible, scalable manufacturing without crossing into the explosive risk profile of lower molecular weight azides.

Thermodynamic Safety Margin and Scale-Up Viability

The safe handling of organic azides is strictly governed by the 'Rule of Six,' which mandates a minimum of six carbon atoms per energetic functional group to provide sufficient dilution of the explosophore [1]. Octyl azide, with an 8:1 carbon-to-azide ratio, safely exceeds this critical threshold. In direct contrast, pentyl azide (5:1) and butyl azide (4:1) fail this safety metric, rendering them highly hazardous for bulk isolation or concentration [1]. This structural distinction means octyl azide can be safely stored, weighed, and reacted at molar concentrations that would risk detonation with shorter-chain alternatives.

Evidence DimensionCarbon-to-energetic-group ratio (Rule of Six compliance)
Target Compound Data8 carbons per azide group (Exceeds safety threshold)
Comparator Or BaselinePentyl azide (5 carbons) and Butyl azide (4 carbons)
Quantified DifferenceOctyl azide provides a +33% to +100% greater carbon dilution factor than hazardous short-chain azides
ConditionsStandard laboratory isolation and storage protocols

Ensures the compound can be safely procured and handled in bulk quantities without requiring extreme blast-mitigation infrastructure.

Volatility and Stoichiometric Control

Octyl azide demonstrates a highly favorable volatility profile for benchtop and industrial handling, characterized as a stable, low-volatility liquid at room temperature [1]. Shorter-chain comparators like hexyl azide and pentyl azide suffer from significantly higher evaporative loss during transfer and formulation[1]. The reduced vapor pressure of octyl azide minimizes toxic inhalation risks for personnel and prevents concentration drift in stock solutions, ensuring that stoichiometric ratios in sensitive click-chemistry reactions remain precise over extended handling periods.

Evidence DimensionVapor pressure and handling volatility
Target Compound DataStable, low-volatility liquid at room temperature
Comparator Or BaselineHexyl azide and shorter aliphatic azides
Quantified DifferenceSignificantly lower vapor pressure at 25 °C compared to C4-C6 azides, reducing evaporative loss
ConditionsAmbient benchtop handling and formulation

Prevents reagent loss and concentration drift during storage, guaranteeing precise stoichiometric dosing in critical formulations.

Post-Reaction Clearance and Purifiability

In click chemistry workflows, the removal of excess unreacted azide is a persistent bottleneck. Octyl azide remains a low-viscosity liquid that can be effectively cleared from reaction mixtures via vacuum distillation or standard chromatographic partitioning [1]. By contrast, longer-chain analogs such as dodecyl azide (C12) and cetyl azide (C16) exhibit much higher boiling points and transition into highly viscous liquids or waxy solids, making them notoriously difficult to strip from the final triazole products without extensive, solvent-heavy purification steps[1].

Evidence DimensionState of matter and vacuum clearance
Target Compound DataLow-viscosity liquid, easily stripped under moderate vacuum
Comparator Or BaselineDodecyl azide (C12) and Cetyl azide (C16)
Quantified DifferenceAvoids the high-viscosity and solid-state transition issues of C12+ azides
ConditionsPost-reaction purification and solvent removal phases

Drastically reduces downstream processing time and solvent consumption by allowing easy vacuum removal of unreacted precursor.

Hydrophobic Spacer Optimization for Surface Monolayers

When utilized for the surface modification of materials such as silicon nanowires, the 8-carbon chain of octyl azide provides an optimal thermodynamic balance for forming Self-Assembled Monolayers (SAMs) [1]. Shorter chains fail to provide sufficient van der Waals interactions to form tightly packed, highly ordered hydrophobic surfaces. Conversely, ultra-long chains (C18) introduce excessive steric hindrance and solubility issues in the deposition solvents. Octyl azide reacts efficiently with alkyne-terminated surfaces at 50 °C to yield a stable, well-ordered triazole-bridged hydrophobic coating, verified by the distinct growth of ν(CH2) absorptions in infrared spectroscopy [1].

Evidence DimensionMonolayer packing and hydrophobic spacer length
Target Compound DataC8 chain provides optimal van der Waals packing for SAMs
Comparator Or BaselineShort-chain (C3-C5) and ultra-long-chain (C18) azides
Quantified DifferenceAchieves stable monolayer formation without the steric and solubility penalties of C18 azides
ConditionsCopper-free click chemistry on alkyne-terminated silicon nanowires at 50 °C

Delivers the exact molecular geometry needed to manufacture uniform, reproducible hydrophobic coatings on advanced electronic or biomedical materials.

Industrial Scale CuAAC and SPAAC Bioconjugation

Directly follows from its thermodynamic safety margin and low volatility. Octyl azide's compliance with the Rule of Six makes it the premier choice for large-scale click chemistry where safety and stoichiometric precision are paramount, avoiding the explosion risks of short-chain azides [1].

Hydrophobic Surface Functionalization of Biosensors

Directly follows from its optimal spacer length. Used to create highly ordered, hydrophobic self-assembled monolayers on silicon nanowires and electrodes, providing a stable interface without the steric hindrance of C16/C18 chains [2].

Synthesis of Lipophilic Triazole Probes and Ionic Liquids

Directly follows from its post-reaction purifiability. Ideal for synthesizing novel chiral ionic liquids or lipophilic drug analogs, as unreacted octyl azide can be easily stripped via vacuum, avoiding the complex purification required for highly viscous dodecyl-substituted analogs [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

155.142247555 Da

Monoisotopic Mass

155.142247555 Da

Heavy Atom Count

11

Other CAS

7438-05-3

Wikipedia

1-Azidooctane

Dates

Last modified: 08-15-2023

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